molecular formula C8H5ClF2O2 B3025190 4,5-Difluoro-2-methoxybenzoyl chloride CAS No. 886498-70-0

4,5-Difluoro-2-methoxybenzoyl chloride

Cat. No.: B3025190
CAS No.: 886498-70-0
M. Wt: 206.57 g/mol
InChI Key: NMFFABHDILSBIV-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-3-6(11)5(10)2-4(7)8(9)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFFABHDILSBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284324
Record name 4,5-Difluoro-2-methoxybenzoyl chloride
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Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-70-0
Record name 4,5-Difluoro-2-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4,5 Difluoro 2 Methoxybenzoyl Chloride

Nucleophilic Acylation Reactions

The carbonyl carbon of 4,5-difluoro-2-methoxybenzoyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for its use in synthesizing a range of carboxylic acid derivatives. The general reaction proceeds through a nucleophilic acyl substitution mechanism.

Formation of Carboxylic Esters and Anhydrides

This compound readily reacts with alcohols and phenols to form the corresponding esters. This process, known as esterification, is a cornerstone of organic synthesis. The reaction typically proceeds rapidly, often at room temperature, and may be carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct.

The reaction with phenols can be accelerated by first converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base such as sodium hydroxide.

Table 1: Representative Esterification Reactions

Nucleophile (Alcohol/Phenol) Base Product
Ethanol Pyridine Ethyl 4,5-difluoro-2-methoxybenzoate
Phenol Pyridine Phenyl 4,5-difluoro-2-methoxybenzoate
Sodium Phenoxide None Phenyl 4,5-difluoro-2-methoxybenzoate

Similarly, reaction with a carboxylate salt, such as sodium acetate, yields a mixed anhydride (B1165640). These anhydrides are themselves reactive acylating agents.

Amidation Reactions with Amines

The formation of amides from this compound and amines (ammonia, primary, or secondary amines) is a highly efficient process. This reaction, often referred to as amidation, is fundamental in the synthesis of pharmaceuticals and other biologically active molecules. The reaction is typically performed in an aprotic solvent, and a base is used to scavenge the HCl generated. Often, two equivalents of the amine are used, with one acting as the nucleophile and the second as the base.

Table 2: Representative Amidation Reactions

Nucleophile (Amine) Base Product
Ammonia Ammonia (excess) 4,5-Difluoro-2-methoxybenzamide
Aniline Aniline (excess) N-Phenyl-4,5-difluoro-2-methoxybenzamide
Diethylamine Triethylamine N,N-Diethyl-4,5-difluoro-2-methoxybenzamide

Mechanistic Pathways of Nucleophilic Addition-Elimination

The reactions described above proceed via a well-established two-step mechanism known as nucleophilic addition-elimination.

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (e.g., an alcohol, amine, or carboxylate) on the electrophilic carbonyl carbon of the acyl chloride. This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. If the nucleophile was neutral (like an alcohol or amine), a final deprotonation step, usually by a base or a second molecule of the amine, yields the neutral final product and neutralizes the generated acid.

The high reactivity of acyl chlorides like this compound in these reactions is attributed to the excellent leaving group ability of the chloride ion.

Electrophilic Aromatic Substitution (EAS) Reactions

While the primary reactivity of this compound is centered on the acyl chloride group, under specific conditions, it can function as an electrophile in Friedel-Crafts acylation reactions.

Friedel-Crafts Acylation: Substrate Scope and Regioselectivity

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate other aromatic compounds. The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion.

The reaction works best with electron-rich aromatic substrates (activated rings), such as anisole (B1667542), toluene, or xylenes. Highly deactivated rings, such as nitrobenzene, are generally unreactive.

The regioselectivity of the acylation (i.e., the position on the substrate where the acyl group attaches) is governed by the directing effects of the substituents on the aromatic substrate.

Activating groups (like -OCH₃, -CH₃) are ortho, para-directors. Acylation typically occurs at the para position to minimize steric hindrance.

Deactivating groups (like -NO₂, -CN) are meta-directors.

For example, the acylation of anisole would be expected to yield primarily the 4-acylated product.

Table 3: Friedel-Crafts Acylation Substrate Scope and Major Products

Aromatic Substrate Catalyst Major Product
Benzene (B151609) AlCl₃ (4,5-Difluoro-2-methoxyphenyl)(phenyl)methanone
Toluene AlCl₃ (4,5-Difluoro-2-methoxyphenyl)(p-tolyl)methanone

Trapping of Acylium Cation Intermediates

The key electrophilic species in the Friedel-Crafts acylation is the acylium ion, [4,5-F₂-2-MeO-C₆H₂CO]⁺. This cation is generated by the interaction of the acyl chloride with the Lewis acid. The Lewis acid abstracts the chloride, leaving behind the resonance-stabilized acylium ion.

The positive charge in the acylium ion is delocalized between the carbonyl carbon and the oxygen atom, which contributes to its stability and prevents the rearrangements that are often observed with carbocations in Friedel-Crafts alkylations. Once formed, this highly electrophilic intermediate is rapidly "trapped" by the nucleophilic aromatic ring of the substrate molecule, proceeding through the standard electrophilic aromatic substitution mechanism (formation of a sigma complex followed by deprotonation) to yield the final ketone product.

Advanced Coupling Reactions

The development of novel cross-coupling methodologies has revolutionized the way chemists approach the synthesis of intricate organic molecules. For acyl chlorides such as this compound, these reactions open up pathways to generate valuable biaryl and other coupled products through the formation of new carbon-carbon bonds.

Decarbonylative Suzuki-Miyaura Cross-Coupling

The decarbonylative Suzuki-Miyaura cross-coupling reaction is a powerful transformation that utilizes aroyl chlorides and boronic acids to form biaryl compounds. This process is particularly significant as it offers a direct route from carboxylic acid derivatives to valuable biaryl motifs, which are prevalent in pharmaceuticals and functional materials.

The success of the decarbonylative Suzuki-Miyaura cross-coupling of aroyl chlorides is highly dependent on the catalyst system employed. Palladium-based catalysts are predominantly used, with the choice of ligand playing a crucial role in dictating the reaction's efficiency and selectivity. For the coupling of aroyl chlorides, a catalyst system comprising a palladium precursor and a suitable phosphine (B1218219) ligand is often essential.

Extensive optimization has led to the identification of effective catalyst systems, such as the combination of [Pd(η³-t-Bu-ind)Cl]₂ as the palladium source and ligands like triphenylphosphine (B44618) (PPh₃) or DPEPhos. The use of a weak base, for instance, sodium bicarbonate (NaHCO₃), is also critical as it is thought to modulate the rate of transmetalation relative to the decarbonylation step. For certain transformations, catalyst systems like Pd[P(o-tol)₃]₂/BrettPhos have been explored, although they may proceed through a sequential decarbonylative chlorination followed by aryl chloride cross-coupling rather than a direct pathway.

The nature of the ligand influences several aspects of the catalytic cycle, including the rate of oxidative addition and the stability of the intermediate palladium complexes. The electronic and steric properties of the phosphine ligand can affect the propensity of the acyl-palladium intermediate to undergo decarbonylation.

Catalyst ComponentFunctionCommon Examples
Palladium PrecursorActive metal center for the catalytic cycle[Pd(η³-t-Bu-ind)Cl]₂, Pd(dba)₂
Phosphine LigandStabilizes the palladium center and influences reactivityPPh₃, DPEPhos, BrettPhos
BaseActivates the boronic acid for transmetalationNaHCO₃

The mechanism of the decarbonylative Suzuki-Miyaura cross-coupling reaction is a well-orchestrated sequence of elementary organometallic steps.

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aroyl chloride, such as this compound, to a low-valent palladium(0) species. This step involves the cleavage of the carbon-chlorine bond and results in the formation of an acyl-palladium(II) complex. Computational studies, such as Density Functional Theory (DFT), have shown this step to be very facile.

Transmetalation: The next step in the catalytic cycle is transmetalation. The aryl-palladium(II) complex reacts with the boronic acid, which is activated by the base. This involves the transfer of the aryl group from the boron atom to the palladium center, displacing the halide and forming a diaryl-palladium(II) intermediate. The choice of a weak base is important to ensure that decarbonylation precedes transmetalation.

Reductive Elimination: The final step is reductive elimination from the diaryl-palladium(II) complex. This step forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Nickel-Catalyzed Reductive Cross-Coupling

Palladium-Catalyzed Carbene Coupling Reactions

Palladium-catalyzed reactions involving carbene intermediates represent a versatile strategy for the synthesis of various organic structures. While the direct application of this compound in a carbene coupling reaction is not explicitly documented in the provided search results, one could envision its use in related transformations. For instance, acyl chlorides can be precursors to ketenes, which can then participate in cycloaddition reactions. Alternatively, in a more complex catalytic cycle, a palladium catalyst could potentially mediate the coupling of a carbene precursor with the aryl moiety derived from the decarbonylation of this compound. Such a transformation would provide a novel route to functionalized aromatic compounds.

Other Significant Reactivity Pathways

Beyond advanced coupling reactions, this compound, as a typical acyl chloride, participates in a range of fundamental organic transformations. These reactions are crucial for the synthesis of a variety of derivatives.

Friedel-Crafts Acylation: this compound is an effective electrophile in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can react with aromatic compounds to introduce the 4,5-difluoro-2-methoxybenzoyl group, leading to the formation of diaryl ketones. This reaction is a cornerstone of aromatic chemistry for the construction of carbon-carbon bonds.

Amide and Ester Formation: As with all acyl chlorides, this compound readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amides and esters are stable compounds and can serve as important intermediates in the synthesis of more complex molecules, including biologically active compounds.

Reaction TypeNucleophileProduct
Friedel-Crafts AcylationAromatic CompoundDiaryl Ketone
Amide FormationAmineAmide
Ester FormationAlcoholEster

Formation of Isothiocyanate Derivatives via Nucleophilic Addition-Elimination

The reaction of this compound with a thiocyanate (B1210189) salt, such as potassium thiocyanate, proceeds through a well-established nucleophilic acyl substitution mechanism. This process involves the nucleophilic attack of the thiocyanate anion on the electrophilic carbonyl carbon of the benzoyl chloride. This addition forms a transient tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group to yield 4,5-difluoro-2-methoxybenzoyl isothiocyanate.

The resulting acyl isothiocyanate is a highly valuable synthetic intermediate due to the presence of two electrophilic carbon centers. The strong electron-withdrawing nature of the adjacent acyl group significantly enhances the reactivity of the isothiocyanate moiety, making it susceptible to nucleophilic attack. This heightened reactivity allows for its use in the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, such as thiazoles and triazoles, through reactions with various nucleophiles like amines and hydrazines. qucosa.de These subsequent reactions often involve an initial nucleophilic addition to the isothiocyanate carbon, followed by an intramolecular cyclization step.

ReactantReagentMechanismProduct
This compoundPotassium Thiocyanate (KSCN)Nucleophilic Acyl Substitution4,5-Difluoro-2-methoxybenzoyl isothiocyanate

Role as a Radical Precursor in Visible-Light Photocatalysis

Aroyl chlorides, including this compound, have been identified as effective precursors for acyl radicals under visible-light photoredox catalysis. rsc.org This modern synthetic method utilizes a photocatalyst, typically an iridium or ruthenium complex or an organic dye, which becomes excited upon absorption of visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the aroyl chloride.

The mechanism involves the reduction of the aroyl chloride by the excited photocatalyst, leading to the formation of a radical anion. This intermediate is unstable and rapidly undergoes fragmentation, cleaving the carbon-chlorine bond to release a chloride anion and the desired acyl radical. These highly reactive acyl radicals can then participate in a variety of bond-forming reactions, including radical cascade processes that are particularly effective for constructing valuable heterocyclic compounds. rsc.org The key advantages of this approach are its mild reaction conditions, operational simplicity, and the use of abundant and inexpensive starting materials. rsc.orgnih.gov

PrecursorCatalysis MethodKey IntermediateApplication
This compoundVisible-Light Photoredox Catalysis4,5-Difluoro-2-methoxybenzoyl radicalC-C bond formation, Heterocycle synthesis rsc.org

Synthesis of Acylphosphine Ligands for Transition Metal Catalysis

Acylphosphine ligands are an important class of compounds used in coordination chemistry and catalysis. The synthesis of these ligands can be achieved through the reaction of this compound with a suitable phosphorus nucleophile. Common methods involve the condensation of the acyl chloride with primary or secondary phosphines (R₂PH) in the presence of a base to neutralize the HCl byproduct. researchgate.net

Alternatively, more specialized reagents can be used. For instance, silylphosphines like Ph₂PSiMe₃ react with acyl chlorides, driven by the formation of the stable trimethylsilyl (B98337) chloride (Me₃SiCl). researchgate.net Another innovative approach involves the formal insertion of a phosphinidene (B88843) moiety into the C-Cl bond of the acyl chloride. nih.govrsc.org Mechanistic studies suggest that these reactions often proceed via the nucleophilic attack of the phosphorus atom on the carbonyl carbon, forming a phosphonium (B103445) intermediate. nih.govnsf.gov Subsequent steps, which can include rearrangement or attack by a chloride ion, lead to the final acylphosphine product. nih.gov The electronic properties of the benzoyl chloride can influence the reaction rate, with electron-withdrawing groups on the aromatic ring, such as fluorine atoms, potentially accelerating the initial nucleophilic attack. nih.gov

Reaction TypePhosphorus ReagentDriving Force / Key FeatureProduct Class
CondensationSecondary Phosphine (e.g., R₂PH)Base-mediated HCl scavengingAcylphosphine researchgate.net
Silylphosphine ReactionTrimethylsilyldiphenylphosphine (Ph₂PSiMe₃)Formation of stable Me₃SiClAcylphosphine researchgate.net
Phosphinidene TransferDibenzo-7λ³-phosphanorbornadieneFormation of a phosphonium intermediateAcyl(chloro)phosphine nih.govnsf.gov

Cycloaddition Reactions and Heterocyclic Compound Formation

While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives serve as powerful precursors for constructing cyclic and heterocyclic systems. As established, acyl radicals generated from the benzoyl chloride via photocatalysis can initiate radical cascade reactions to build complex heterocyclic structures. rsc.org

Furthermore, the 4,5-difluoro-2-methoxybenzoyl isothiocyanate derivative is a versatile building block for heterocycle synthesis. Isothiocyanates can act as electrophilic partners in reactions with various nucleophiles to form substituted thiazoles and other heterocycles. qucosa.de For example, reaction with a suitable nucleophile can lead to an intermediate that undergoes subsequent intramolecular cyclization. These transformations are foundational in medicinal chemistry for accessing diverse molecular scaffolds. Although direct participation in concerted cycloaddition pathways like the Diels-Alder reaction is not typical for the aroyl chloride itself, its functional group transformations unlock pathways to molecules that do engage in such processes. rsc.orgresearchgate.net

Carbonylation Reactions at Benzyl (B1604629) C-Halogen Bonds

Carbonylation reactions are processes that introduce a carbonyl (C=O) group into a molecule, often using carbon monoxide. While this compound already possesses a carbonyl group in the form of an acyl chloride, its chemistry is relevant to synthetic strategies that target α-aryl carboxylic acids and their derivatives, which are the typical products of benzyl halide carbonylation.

In a typical carbonylation of a benzyl halide (Ar-CH₂-X), the C-X bond is converted to a C-CO₂H or C-CO₂R group. A related synthetic transformation is the direct acylation of a nucleophile with an aroyl chloride like this compound. For instance, Friedel-Crafts acylation of an aromatic ring or the reaction with an organometallic reagent (e.g., a Grignard or organocuprate reagent derived from a benzyl halide) using this compound would result in the formation of a benzyl-aroyl ketone. This provides an alternative route to complex carbonyl compounds, achieving a similar structural outcome to a multi-step carbonylation-ketone synthesis sequence.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the intricacies of chemical reactions at the molecular level. These methods provide insights into the electronic structure and energy of molecules, which are fundamental to understanding their reactivity.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for elucidating complex reaction mechanisms.

Detailed studies elucidating the reaction pathways and identifying the transition state geometries for reactions involving 4,5-Difluoro-2-methoxybenzoyl chloride are not documented in the available scientific literature. Such studies would be invaluable for understanding how this acyl chloride participates in chemical transformations, for instance, in acylation reactions. The calculations would map out the energetic landscape of the reaction, pinpointing the lowest energy route from reactants to products.

The determination of free energy barriers is crucial for predicting the kinetics of a chemical reaction. Without specific DFT studies on this compound, the activation energies for its reactions remain unquantified from a theoretical perspective. This information is vital for optimizing reaction conditions and predicting reaction rates.

Ab Initio Calculations for Bond Dissociation Energies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are often employed to accurately calculate molecular properties such as bond dissociation energies (BDEs). BDEs are a measure of the strength of a chemical bond. There are currently no published ab initio studies that have calculated the BDEs for the various bonds within the this compound molecule. Such data would provide fundamental insights into its thermal stability and potential reaction mechanisms involving bond cleavage.

Structure-Reactivity Relationships

The study of structure-reactivity relationships aims to understand how the chemical structure of a molecule influences its reactivity. This is often explored through the analysis of substituent effects.

Substituent Effects on Reaction Kinetics (e.g., Hammett Equation, σ-parameters)

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. It relates reaction rates and equilibrium constants to the electronic properties of the substituents, as described by their σ-parameters.

A systematic study applying the Hammett equation to a series of reactions involving derivatives of this compound has not been found in the literature. Such an investigation would involve synthesizing a range of derivatives with different substituents and measuring their reaction kinetics. The resulting Hammett plot would provide valuable information on the electronic effects of the fluorine and methoxy (B1213986) groups on the reactivity of the benzoyl chloride moiety. Without such experimental or computational data, a quantitative analysis of the structure-reactivity relationships for this compound is not possible.

Molecular Modeling and Simulation Approaches

Computational methods such as conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and flexibility of molecules like this compound.

Conformational Analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. chemistrysteps.com For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the carbonyl group to the benzene (B151609) ring and the rotation of the methoxy group.

Rotation of the Acyl Chloride Group: The planarity of the benzoyl chloride moiety is generally favored to maximize conjugation between the carbonyl group and the aromatic ring. researchgate.netnih.gov However, the presence of the ortho-methoxy group introduces significant steric hindrance. Theoretical calculations would be employed to determine the dihedral angle between the plane of the benzene ring and the C-C(O)-Cl plane. It is likely that the acyl chloride group is twisted out of the plane of the ring to relieve steric strain with the methoxy group.

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. mdpi.com By simulating the motion of atoms at a given temperature, MD can provide insights into vibrational frequencies, conformational flexibility, and interactions with solvent molecules. This approach would be particularly useful for understanding how the molecule behaves in a solution, which is relevant to its reaction dynamics.

Molecular modeling and quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of molecules. rsc.orgacs.org For this compound, these methods can provide a detailed understanding of its electronic structure and how it governs its chemical behavior.

Electrostatic Potential Maps: DFT calculations can generate molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a significant positive potential (electrophilic character) on the carbonyl carbon, which is the primary site for nucleophilic attack. imist.ma The fluorine and methoxy substituents would modulate this potential. The electron-withdrawing fluorine atoms would increase the positive charge on the carbonyl carbon, enhancing its reactivity, while the electron-donating methoxy group would slightly decrease it.

Frontier Molecular Orbital (FMO) Analysis: The reactivity can also be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For an electrophilic molecule like an acyl chloride, the energy and shape of the LUMO are particularly important. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Computational studies can compare the LUMO energy of this compound with other substituted benzoyl chlorides to establish a reactivity trend. imist.ma The analysis would likely show that the LUMO is primarily localized on the carbonyl group, confirming it as the electrophilic center.

Calculation of Reaction Barriers: Theoretical methods can be used to model the entire reaction pathway for a nucleophilic attack on this compound. By calculating the energies of the reactants, transition state, and products, the activation energy (reaction barrier) can be determined. mdpi.com Comparing these calculated barriers for different nucleophiles or under different solvent conditions allows for the prediction of reaction rates and selectivity, providing insights that complement experimental studies.

Applications in the Synthesis of Advanced Chemical Structures

Construction of Fluorinated Biaryl Systems

The synthesis of fluorinated biaryl compounds is of significant interest due to the unique properties that fluorine atoms can impart to these structures, including enhanced metabolic stability and binding affinity in biological systems. 4,5-Difluoro-2-methoxybenzoyl chloride serves as a key precursor for these systems through transition metal-catalyzed cross-coupling reactions.

One prominent method is the Suzuki-Miyaura cross-coupling. While direct coupling with the acyl chloride can be challenging, it is often converted to a more suitable coupling partner. For instance, the benzoyl chloride can be transformed into an arylboronic acid or ester derivative, which then readily participates in palladium-catalyzed coupling with various aryl halides to form the desired biaryl linkage.

Alternatively, decarbonylative cross-coupling presents a more direct route. In this approach, a palladium catalyst facilitates the coupling of the aroyl chloride with an organometallic reagent (like an organoboron or organozinc compound), accompanied by the loss of a carbon monoxide molecule. researchgate.net This process directly forges the C-C bond between the two aryl rings, efficiently yielding the fluorinated biaryl product.

Table 1: Examples of Catalytic Systems for Biaryl Synthesis

Catalyst/Ligand SystemCoupling PartnersReaction TypeRef.
Palladium Acetate / RuPhosAryl Trifluoroborate & Aryl ChlorideSuzuki-Miyaura nih.gov
[NiCl2(PhPEWO-F)]Aryl Iodide & Organozinc ReagentNegishi rsc.org
Palladium(II) ComplexesAroyl Chloride & Organoboron ReagentDecarbonylative Suzuki researchgate.net

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the acyl chloride group makes this compound an excellent starting material for building complex heterocyclic structures, which are core components of many pharmaceuticals.

A notable application is in the synthesis of quinazolinones. These compounds can be prepared through the reaction of this compound with 2-aminobenzamides or related nitrogen-containing compounds. nih.govorganic-chemistry.org The initial acylation of the amino group is followed by a cyclization-condensation reaction to form the quinazolinone ring system. This method allows for the incorporation of the 4,5-difluoro-2-methoxyphenyl moiety into the final heterocyclic structure. nih.gov

Furthermore, this benzoyl chloride can be used to synthesize other nitrogen-containing heterocycles by reacting it with various nucleophiles. For example, reaction with primary amines or diamines can lead to the formation of amides which can then undergo further intramolecular cyclization to produce benzodiazepines, benzoxazinones, or other related fused heterocyclic systems. researchgate.net The specific outcome is often dictated by the choice of reaction partners and conditions.

Incorporation into Ligands and Catalysts

The electronic properties conferred by the fluorine and methoxy (B1213986) groups are advantageous for the design of specialized ligands used in catalysis. Incorporating the 4,5-difluoro-2-methoxyphenyl group can influence the steric and electronic environment of a metal center, thereby tuning the catalyst's activity and selectivity.

For instance, this compound can be used to synthesize acylphosphine ligands. sigmaaldrich.com These ligands are prepared by reacting the acyl chloride with a secondary phosphine (B1218219). The resulting acylphosphine can then be coordinated to a metal, such as rhodium, to form a catalyst for reactions like the hydrosilylation of alkenes. sigmaaldrich.com The electron-withdrawing nature of the fluorine atoms can impact the electron density at the metal center, which in turn affects the catalytic cycle.

Similarly, this compound can be a precursor for synthesizing pincer-type ligands, which are known for their high stability and catalytic efficiency. The synthesis would involve multi-step sequences where the benzoyl chloride is used to introduce the fluorinated aryl group as a key component of the ligand backbone.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. nih.gov this compound can act as a key component in such reactions. For example, in a Passerini or Ugi-type reaction, the acyl chloride can provide the acyl component, reacting with an isocyanide and an aldehyde or ketone (and an amine in the Ugi reaction) to rapidly generate complex, functionalized molecules containing the 4,5-difluoro-2-methoxyphenyl moiety.

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations initiated by a single event. rsc.orgnih.gov Derivatives of this compound, such as amides or esters, can be designed to undergo cascade cyclizations. For instance, an amide formed from the benzoyl chloride and a suitably functionalized amine could be triggered to undergo a sequence of cyclization and rearrangement steps to afford polycyclic heterocyclic systems in a highly efficient manner. nih.gov

Table 2: Comparison of Reaction Types

Reaction TypeKey FeatureAdvantageRole of Benzoyl Chloride
Multi-Component3+ reactants in one potHigh efficiency, molecular diversityProvides the acyl component
Cascade/DominoMultiple bond formations in sequenceRapid complexity generationPrecursor to the initiating substrate

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. nih.govmpg.de This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov

This compound is well-suited for LSF through acylation reactions. mpg.de If a complex molecule possesses a nucleophilic site, such as an alcohol or an amine, it can be acylated with the benzoyl chloride to introduce the 4,5-difluoro-2-methoxybenzoyl group. This modification can significantly alter the parent molecule's properties, such as its lipophilicity, metabolic stability, and biological activity, due to the presence of the fluorine atoms. nih.gov The reactivity of the acyl chloride allows this transformation to proceed under mild conditions, which is crucial when dealing with sensitive and complex substrates. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes (Green Chemistry)

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride. These methods, while effective, generate significant amounts of corrosive and toxic byproducts, such as hydrogen chloride and sulfur dioxide or carbon oxides. guidechem.com Green chemistry principles advocate for the development of alternative pathways that minimize waste, avoid hazardous substances, and improve energy efficiency. uniroma1.it

Future research in this area will likely target the replacement of conventional chlorinating agents. One promising avenue is the use of solid-supported reagents or catalysts that can be easily recovered and recycled, reducing waste streams. Another approach involves exploring catalytic methods that utilize safer, more benign sources of chlorine. For instance, new methods for synthesizing acyl fluorides, which are often more stable and easier to handle than acyl chlorides, are being developed from carboxylic acids using safer reagents, a strategy that could potentially be adapted for acyl chlorides. beilstein-journals.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for Acyl Chlorides

Feature Traditional Method (e.g., Thionyl Chloride) Potential Green Chemistry Approach
Chlorinating Agent Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Recyclable catalysts, alternative chlorine sources
Byproducts SO₂, HCl, CO, CO₂ Minimal or recyclable byproducts
Solvent Use Often requires organic solvents Solvent-free conditions or green solvents (e.g., water, ionic liquids)
Energy Efficiency May require heating/reflux Lower reaction temperatures, catalytic processes

| Process Steps | Separate synthesis and purification | One-pot or continuous flow processes |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While the synthesis of 4,5-Difluoro-2-methoxybenzoyl chloride can be achieved with standard methods, its reactions with nucleophiles could be significantly improved through the development of advanced catalytic systems. The electronic nature of the aromatic ring, influenced by both the fluorine and methoxy (B1213986) substituents, can affect the reactivity of the acyl chloride group. Catalysts can play a crucial role in modulating this reactivity and enabling selective transformations.

Research is expected to focus on:

Lewis Acid Catalysis: Investigating a broader range of Lewis acids to activate the carbonyl group, thereby facilitating reactions with weak nucleophiles under milder conditions.

Organocatalysis: Employing metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, to promote acylation reactions. These catalysts can offer unique selectivity profiles and are often considered more sustainable than their metal-based counterparts.

Photoredox Catalysis: Using visible-light photoredox catalysis to generate acyl radicals from the benzoyl chloride. sigmaaldrich.com This approach could unlock novel reaction pathways, such as radical-based coupling reactions, that are inaccessible through traditional ionic mechanisms.

The goal is to develop catalytic systems that not only accelerate reactions but also provide high levels of chemo-, regio-, and stereoselectivity, particularly in the synthesis of complex molecular architectures.

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov this compound can serve as a key building block in asymmetric synthesis to construct chiral molecules.

Future research will likely explore several strategies:

Reaction with Chiral Nucleophiles: Reacting the achiral benzoyl chloride with enantiopure alcohols or amines to form chiral esters or amides. This is a straightforward method for introducing a chiral center.

Kinetic Resolution: Using a chiral catalyst to selectively acylate one enantiomer of a racemic nucleophile (e.g., a secondary alcohol), leaving the other enantiomer unreacted.

Catalytic Asymmetric Acylation: Developing chiral catalysts, such as chiral Lewis acids or organocatalysts, that can mediate the reaction between this compound and a prochiral or meso nucleophile to produce a single enantiomer of the product. frontiersin.org

The development of efficient and highly enantioselective catalytic methods for reactions involving this fluorinated building block would significantly enhance its value in the synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov

Integration with Flow Chemistry and High-Throughput Experimentation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.com These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety for handling hazardous reagents, and ease of scalability. nih.govnih.gov

The integration of flow chemistry is a promising future direction for both the synthesis and application of this compound.

Synthesis: Continuous flow reactors could enable a safer and more efficient synthesis of the acyl chloride, particularly if hazardous reagents are involved. The rapid mixing and superior temperature control can minimize the formation of byproducts. researchgate.net

Combining flow chemistry with high-throughput experimentation (HTE) platforms would allow for the rapid screening of reaction conditions, catalysts, and substrates. This synergy can accelerate the discovery of new reactions and the optimization of existing processes, making the exploration of the chemical space around this compound much more efficient. researchgate.net

Table 2: Comparison of Batch Processing vs. Flow Chemistry for Acyl Chloride Reactions

Parameter Batch Processing Flow Chemistry
Safety Handling of bulk, potentially exothermic reactions can be hazardous Small reaction volumes, superior heat exchange, better containment
Process Control Difficult to maintain uniform temperature and mixing Precise control over temperature, pressure, and residence time
Scalability Often requires re-optimization ("scaling up") Scalable by running the system for a longer duration ("scaling out")
Efficiency Requires isolation and purification of intermediates Can integrate multiple steps without isolation ("telescoping")

| Reproducibility | Can vary between batches | Highly reproducible due to precise parameter control |

Design of New Reactions Leveraging the Unique Reactivity of Fluorinated Acyl Chlorides

The presence of fluorine atoms on the benzene (B151609) ring significantly alters the electronic properties and reactivity of the acyl chloride compared to its non-fluorinated counterparts. reddit.com Fluorine's high electronegativity makes the carbonyl carbon more electrophilic, potentially increasing its reactivity towards nucleophiles. beilstein-journals.org Furthermore, the C-F bonds themselves can potentially participate in or direct certain chemical transformations.

Future research should aim to exploit this unique reactivity profile:

Novel Coupling Reactions: Developing new transition metal-catalyzed cross-coupling reactions where the acyl chloride acts as an electrophilic partner to form ketones. The specific electronic environment of the fluorinated ring could influence catalyst performance and reaction outcomes.

Directed C-H Functionalization: Investigating whether the methoxy or acyl chloride group can direct the functionalization of C-H bonds on the aromatic ring or on other molecules in an intermolecular fashion.

Fluorine-Specific Reactions: Exploring reactions that are unique to fluorinated aromatics. While the C-F bond is strong, under certain catalytic conditions it can be activated, opening up possibilities for late-stage diversification of molecules derived from this compound.

By designing new reactions that are specifically tailored to the electronic and steric properties of this molecule, chemists can unlock its full potential as a versatile building block in organic synthesis.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4,5-Difluoro-2-methoxybenzoyl chloride to maximize yield and purity?

Answer:
Synthesis typically involves converting the corresponding carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key variables include:

  • Temperature : Maintain 60–80°C to ensure complete conversion while minimizing side reactions (e.g., hydrolysis) .
  • Catalyst : Anhydrous conditions with catalytic dimethylformamide (DMF) can accelerate the reaction .
  • Purification : Distillation under reduced pressure (bp ~200–220°C) or recrystallization from anhydrous solvents (e.g., hexane/ethyl acetate) improves purity. Monitor via TLC or HPLC to confirm absence of starting material .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Look for methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and aromatic protons split by fluorine coupling (J = 8–12 Hz) .
    • ¹⁹F NMR : Two distinct fluorine signals near δ -110 to -120 ppm (meta/para fluorines) .
  • IR : Strong carbonyl (C=O) stretch at ~1770–1800 cm⁻¹ confirms acyl chloride formation .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z ~216 (calculated for C₈H₅F₂O₂Cl) and fragment ions at m/z 181 (loss of Cl) .

Advanced: How do fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

Answer:
The electron-withdrawing fluorine atoms increase electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the 4,5-difluoro arrangement may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., 2-methoxybenzoyl chloride) show:

  • Reactivity : 10–20% faster acylation rates in fluorinated derivatives .
  • Selectivity : Fluorine directs nucleophilic attack to the ortho/para positions of the aromatic ring in subsequent reactions .

Advanced: What are the common sources of discrepancies in reported physicochemical properties (e.g., melting point, stability) of this compound?

Answer:
Discrepancies arise from:

  • Purity : Impurities from incomplete synthesis (e.g., residual acid or solvent) alter melting points. Validate purity via HPLC (>98%) and elemental analysis .
  • Moisture Sensitivity : Hydrolysis to the carboxylic acid can occur if stored improperly, skewing stability data. Use anhydrous solvents and inert atmospheres during experiments .
  • Measurement Methods : Differing calorimetry techniques (DSC vs. capillary) may report melting points ±2°C. Cross-reference multiple sources .

Basic: What storage conditions are recommended for this compound?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Humidity : Use desiccants (e.g., molecular sieves) in a moisture-free environment to avoid hydrolysis .
  • Solvent Compatibility : Dissolve in dry dichloromethane or tetrahydrofuran for long-term stability .

Advanced: How can computational modeling predict the stability and reaction pathways of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess bond dissociation energies (BDEs) and identify susceptible sites (e.g., acyl chloride group) .
  • Solvent Effects : Use COSMO-RS to simulate reactivity in polar vs. non-polar solvents, predicting hydrolysis rates .
  • Reaction Pathways : Transition state analysis (IRC) elucidates mechanisms for nucleophilic substitutions, aiding in catalyst design .

Advanced: How do competing electronic effects (fluoro vs. methoxy groups) impact regioselectivity in downstream derivatization?

Answer:

  • Methoxy Group : Electron-donating effect activates the aromatic ring at the ortho/para positions.
  • Fluorine Substituents : Electron-withdrawing meta/para fluorines deactivate the ring but enhance electrophilicity of the carbonyl.
    Methodological Approach :
  • Use Hammett σ constants to predict substituent effects (σ_meta_F = +0.34, σ_para_OCH₃ = –0.27).
  • Experimental validation via competitive reactions (e.g., Friedel-Crafts acylation) shows preferential substitution at the methoxy-adjacent position .

Basic: What analytical strategies resolve challenges in quantifying trace impurities in this compound?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water (0.1% TFA) for baseline separation of acyl chloride and hydrolyzed acid .
  • GC-MS : Detect volatile impurities (e.g., residual SOCl₂) with a DB-5ms column and EI ionization .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.